
3-Chloroquinoxalin-2-ol
Overview
Description
3-Chloroquinoxalin-2-ol is an organic heterocyclic compound with the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol . It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. This compound has gained significant attention in scientific research due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 3-Chloroquinoxalin-2-ol involves the photoredox-catalyzed chlorination of quinoxalin-2(1H)-ones using chloroform (CHCl₃) as a chlorine source . This method is characterized by mild reaction conditions, excellent regioselectivity, and the use of readily available chlorination agents. The reaction typically proceeds in moderate to high yields.
Another synthetic route involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of palladium acetate (Pd(OAc)₂), sodium acetate (NaOAc), and potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) . This method affords the desired products in yields ranging from 65% to 92%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, considering the availability of reagents and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Chloroquinoxalin-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.
Common Reagents and Conditions
Chlorination: Using chloroform (CHCl₃) as a chlorine source in the presence of a photoredox catalyst.
Palladium-Catalyzed Reactions: Using palladium acetate (Pd(OAc)₂), sodium acetate (NaOAc), and potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Scientific Research Applications
3-Chloroquinoxalin-2-ol has been extensively studied for its applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloroquinoxalin-2-ol involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives have been shown to inhibit certain enzymes and proteins, leading to their potential use as kinase inhibitors . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the derivative.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2-ol: A hydroxyquinoxaline that consists of quinoxaline having a single hydroxy substituent located at position 2.
Chlorsulfaquinoxaline: A compound with similar structural features but different functional groups, used in trials for treating lung and colorectal cancer.
Uniqueness
3-Chloroquinoxalin-2-ol is unique due to its specific chlorine substitution at the 3-position, which imparts distinct chemical and biological properties
Biological Activity
3-Chloroquinoxalin-2-ol is an organic heterocyclic compound with the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features allow it to interact with various biological targets, making it a subject of extensive research.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways, suggesting potential anti-inflammatory properties.
- Cell Signaling Modulation : It influences signaling pathways such as the NF-κB pathway, which plays a crucial role in immune response and inflammation .
- Metabolic Interactions : It interacts with cytochrome P450 enzymes, impacting the metabolism of various xenobiotics and endogenous compounds.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that this compound exhibits significant antimicrobial properties against both bacterial and fungal strains. For instance, it has shown effective inhibition against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus with zones of inhibition ranging from 20 to 27 mm .
Anticancer Potential
The compound has been evaluated for its anticancer activities against several cancer cell lines. Notably, it demonstrated cytotoxic effects with IC₅₀ values indicating significant growth inhibition in HepG-2 (liver cancer) and HuH-7 cell lines. For example, one study reported IC₅₀ values of 5.56 µM against HepG-2 cells, highlighting its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in detail:
- Anticancer Screening : In a National Cancer Institute (NCI) study, various quinoxaline derivatives, including this compound, were screened against 60 cancer cell lines. The compound exhibited notable activity against renal cancer (UO-31) and breast cancer (MCF-7), indicating its potential as a lead compound for further development .
- Anti-inflammatory Studies : Research on the compound's effects on inflammatory pathways revealed its ability to attenuate lipopolysaccharide (LPS)-induced NF-κB activity, which is crucial for the regulation of pro-inflammatory cytokines . This suggests that this compound could be beneficial in treating inflammatory diseases.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
Quinoxalin-2-ol | Hydroxy group at position 2 | Moderate antimicrobial properties |
Chlorsulfaquinoxaline | Different functional groups | Tested for lung and colorectal cancer |
This compound | Chlorine at position 3 | Strong antimicrobial and anticancer activities |
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for 3-chloroquinoxalin-2-ol, and how can purity be ensured during preparation?
- Methodology :
- Use condensation reactions between substituted quinoxaline precursors and chlorinating agents (e.g., POCl₃ or SOCl₂) under controlled anhydrous conditions .
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate purity using HPLC (>98% purity threshold) .
- Key parameters : Monitor reaction temperature (70–90°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 substrate-to-chlorinating agent) to minimize side products .
Q. How can researchers characterize this compound’s structural and electronic properties?
- Methodology :
- Spectroscopic analysis :
- ¹H/¹³C NMR to confirm aromatic proton environments and chlorine substitution patterns .
- FT-IR to identify hydroxyl (-OH) and C-Cl stretching vibrations (~3400 cm⁻¹ and 600–800 cm⁻¹, respectively) .
- Elemental analysis (CHN) to validate empirical formula consistency (e.g., C₈H₅ClN₂O) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
- Store in airtight containers at 4°C to prevent degradation and moisture absorption .
- Follow WGK Germany Class 3 guidelines for environmental disposal (avoid aqueous release) .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound derivatives be resolved?
- Methodology :
- Perform dose-response studies to distinguish concentration-dependent effects from assay artifacts .
- Use computational modeling (e.g., DFT or molecular docking) to correlate electronic properties (HOMO-LUMO gaps) with observed antioxidant/anti-inflammatory activities .
- Validate findings through reproducibility trials across multiple cell lines or in vivo models .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in halogenated quinoxalines?
- Methodology :
- Synthesize structural analogs (e.g., 3-methyl, 7-chloro, or methoxy-substituted derivatives) to isolate electronic/steric effects .
- Use multivariate analysis (e.g., PCA or PLS regression) to quantify contributions of substituent electronegativity, lipophilicity (logP), and steric bulk to bioactivity .
- Example : Compare IC₅₀ values of 3-chloro vs. 3-methyl derivatives in enzyme inhibition assays .
Q. How can degradation pathways of this compound under environmental conditions be analyzed?
- Methodology :
- Conduct photolysis studies (UV-Vis light, 254 nm) to identify photodegradation products via LC-MS/MS .
- Simulate aqueous hydrolysis at varying pH (2–12) and temperatures (25–60°C) to track Cl⁻ release via ion chromatography .
- Table : Degradation half-lives under different conditions:
Condition | Half-Life (h) | Major Byproduct |
---|---|---|
UV light (pH 7) | 12.3 | Quinoxaline-2,3-dione |
Alkaline (pH 12) | 4.8 | 2-Hydroxyquinoxaline |
Q. What advanced spectroscopic techniques resolve ambiguities in this compound’s tautomeric forms?
- Methodology :
- Use X-ray crystallography to determine dominant tautomers (e.g., keto-enol equilibrium) in solid state .
- Apply dynamic NMR at variable temperatures (-40°C to 80°C) to observe tautomeric shifts in solution .
Q. How can stability studies optimize storage conditions for this compound?
- Methodology :
Properties
IUPAC Name |
3-chloro-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHQFFWUHBKRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307222 | |
Record name | 3-chloro-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35676-70-1 | |
Record name | 35676-70-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.